2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one
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Overview
Description
2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorine atom and a methyl group attached to the thiazole ring, making it a unique derivative with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one typically involves the reaction of 5-methyl-1,2-thiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazole alcohols.
Scientific Research Applications
2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with thiazole-based structures.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to specific sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(5-methylisothiazol-3-yl)ethan-1-one
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
- 2-chloro-5-chloromethylthiazole
Uniqueness
2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2758000-95-0 |
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Molecular Formula |
C6H6ClNOS |
Molecular Weight |
175.64 g/mol |
IUPAC Name |
2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6ClNOS/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3 |
InChI Key |
GGHPLLUITMHLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NS1)C(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
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